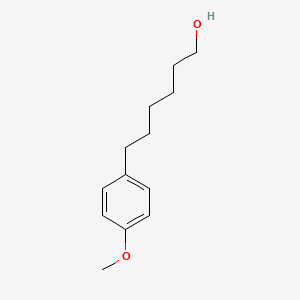
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate is a chemical compound with the molecular formula C13H13N3O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group and a pyrimidinylcarbamothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate typically involves the reaction of 4,6-dimethoxypyrimidine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent. The exact pathways and targets are still under investigation, but preliminary studies suggest that it can interfere with DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
- 4,6-Dimethoxypyrimidin-2-yl)phenylcarbamate
Uniqueness
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate is unique due to its carbamothioate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
110860-37-2 |
|---|---|
Molekularformel |
C13H13N3O3S |
Molekulargewicht |
291.33 g/mol |
IUPAC-Name |
O-phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamothioate |
InChI |
InChI=1S/C13H13N3O3S/c1-17-10-8-11(18-2)15-12(14-10)16-13(20)19-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,20) |
InChI-Schlüssel |
NVIZBSBTQQGKKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC(=S)OC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


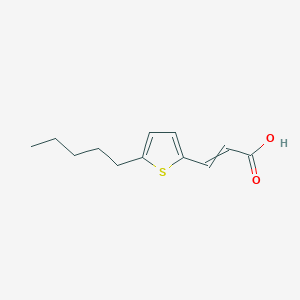
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
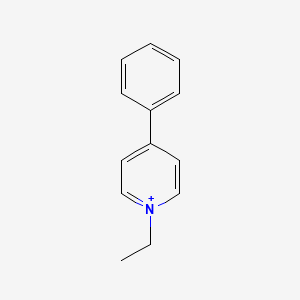
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
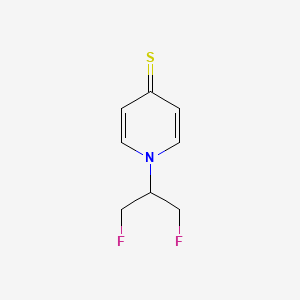
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
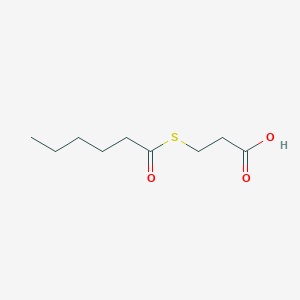
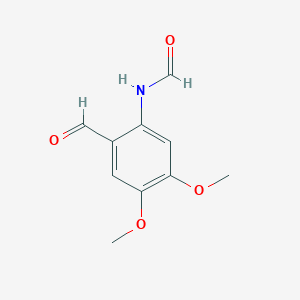
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
